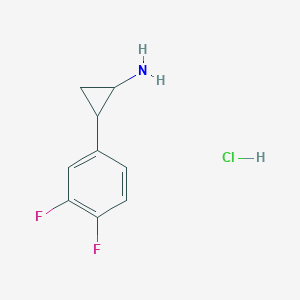

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

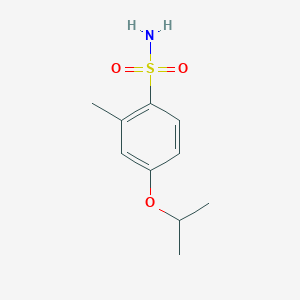

“2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H10ClF2N . It is an intermediate used to prepare trans-2-arylcyclopropylamines as potent and selective dipeptidyl peptidase IV inhibitors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one. This is then converted to 1-(3’,4’-difluorophenyl)-3-nitro-propan-1-one by the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide. The keto group of the latter intermediate is stereochemically reduced to a hydroxyl group by the use of chiral oxazaborolidine together with borane dimethyl sulfide or borane-N,N-diethyl aniline complex in the presence of tetrahydrofurane .Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 169.171 Da and the monoisotopic mass is 169.070313 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride, the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide, and the reduction of the nitro group by catalytic hydrogenation with a palladium catalyst and zinc dust .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 212.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.9±3.0 kJ/mol and the flash point is 99.0±14.4 °C .Aplicaciones Científicas De Investigación

Key Building Block in Drug Synthesis : This compound serves as a precursor in the synthesis of Ticagrelor, a platelet aggregation antagonist. An efficient hydrolytic resolution process for its preparation involves immobilized Candida antarctica lipase B, showing significant enzyme activity and enantioselectivity (Wang, Liu, & Tsai, 2019).

Chemical Transformation Applications : It's used in various chemical transformations, such as the base-promoted reaction of O-, N-, and S-nucleophiles with certain olefins, leading to the formation of β-substituted-trifluoromethyl-ethenes (Meyer & El Qacemi, 2020).

Enzymatic Process Development : There's a development of a practical enzymatic process for its conversion into a vital chiral intermediate, useful in industrial applications due to its high productivity and environmental soundness (Guo et al., 2017).

Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, a class to which this compound belongs, are discovered as new σ receptor ligands with varying selectivities for receptor subtypes. This discovery is crucial in pharmacological studies (Schinor et al., 2020).

Lewis Acid-Catalyzed Reactions : It's applicable in Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, providing an efficient methodology for the synthesis of important pharmaceutical intermediates (Lifchits & Charette, 2008).

Biocatalytic Synthesis : The compound is involved in the biocatalytic synthesis of cyclopropane precursors, extending the scope of biocatalysis to non-natural reactions such as olefin cyclopropanation, thereby streamlining pharmaceutical intermediate production (Hernandez et al., 2016).

Mecanismo De Acción

Target of Action

It is a key intermediate in the synthesis of ticagrelor , which is a reversible oral P2Y12 receptor antagonist .

Mode of Action

As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s ability to inhibit the P2Y12 receptor, thereby preventing platelet aggregation .

Biochemical Pathways

As a key intermediate in the synthesis of ticagrelor , it may play a role in the inhibition of the ADP-induced platelet aggregation pathway .

Pharmacokinetics

As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s pharmacokinetic properties, which include rapid absorption and extensive distribution .

Result of Action

As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s effects, which include the prevention of platelet aggregation and reduction of thrombotic cardiovascular events .

Safety and Hazards

The compound is classified as having acute toxicity (oral), skin sensitization, specific target organ toxicity – repeated exposure, and is hazardous to the aquatic environment – chronic hazard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

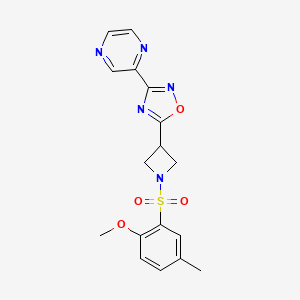

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2454085.png)

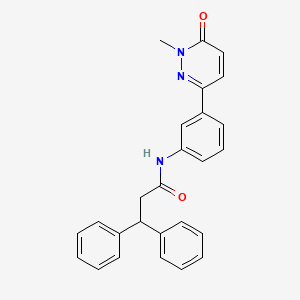

![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)

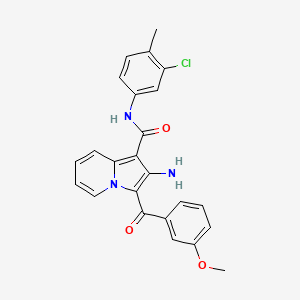

![N-{3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2454097.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)